N-(cyclohexylmethyl)valine
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Overview
Description
N-(cyclohexylmethyl)valine: is an organic compound that belongs to the class of amino acids. It is a derivative of valine, an essential amino acid, with a cyclohexylmethyl group attached to the nitrogen atom. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)valine typically involves the reaction of valine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(cyclohexylmethyl)valine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the effects of structural modifications on biological activity.
Medicine: The compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)valine involves its interaction with specific molecular targets in the body. The cyclohexylmethyl group enhances its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(cyclohexylmethyl)glycine
- N-(cyclohexylmethyl)alanine
- N-(cyclohexylmethyl)leucine
Comparison: N-(cyclohexylmethyl)valine is unique due to the presence of the valine backbone, which imparts specific properties related to its amino acid nature. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for distinct applications.
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H23NO2/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10/h9-11,13H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
UIZOFHYSVUAIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1CCCCC1 |
Origin of Product |
United States |
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